molecular formula C16H12BrNO B12093126 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline CAS No. 1189105-49-4

7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline

Cat. No.: B12093126
CAS No.: 1189105-49-4
M. Wt: 314.18 g/mol
InChI Key: WOPFISLEZFHZFG-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is an organic compound with the molecular formula C16H12BrNO It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-phenylquinoline.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under acidic conditions.

    Methylation: The methyl group at the 6-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and hydroxyl positions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The bromine and hydroxyl groups play crucial roles in binding to these targets, while the quinoline core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.

    7-Bromoquinoline: Lacks the hydroxyl and methyl groups, affecting its solubility and reactivity.

    6-Methylquinoline:

Uniqueness

7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is unique due to the combination of its substituents. The presence of bromine, hydroxyl, and methyl groups provides a balance of reactivity and stability, making it versatile for various chemical reactions and applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, from synthetic chemistry to medicinal research.

Properties

CAS No.

1189105-49-4

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

7-bromo-6-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H12BrNO/c1-10-7-12-15(8-13(10)17)18-14(9-16(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

WOPFISLEZFHZFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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